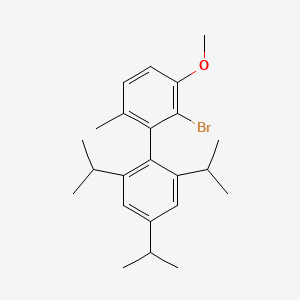

2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl is an organic compound characterized by its complex structure, which includes bromine, methoxy, and multiple isopropyl groups attached to a biphenyl core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl typically involves multiple steps:

Alkylation: The isopropyl groups are introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methoxylation: The methoxy group is added through nucleophilic substitution, often using methanol in the presence of a base.

Methylation: The methyl group is introduced through a similar alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like hydroxide or alkoxide ions in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a new biphenyl derivative with the bromine replaced by another aryl group.

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

The synthesis of 2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl typically involves the bromination of the precursor compound, which can be achieved through various methods such as:

- Bromination : Utilizing bromine or brominating agents under controlled conditions.

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Oxidation and Reduction Reactions : The methoxy groups can be oxidized to form carbonyl compounds or reduced to modify functional groups.

Chemistry

In chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis.

Biology

Research has indicated that this compound exhibits potential biological activities. Notably:

-

Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction.

Study Cell Line IC50 Value Case Study A MDA468 (breast cancer) 0.05 μM

Medicine

The compound is being investigated for its potential therapeutic applications:

- Drug Development : As a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.

Anticancer Properties

Recent investigations into related compounds have shown promising results regarding their anticancer properties. For example:

- A study demonstrated that compounds similar to 2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-biphenyl exhibited significant cytotoxicity against various cancer cell lines, indicating a potential for therapeutic use.

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes.

Mécanisme D'action

The mechanism by which 2-Bromo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of bulky isopropyl groups can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4’,6’-diisopropyl-3-methoxy-6-methyl-1,1’-biphenyl

- 2-Bromo-2’,4’,6’-triisopropyl-3-methoxy-1,1’-biphenyl

- 2-Bromo-2’,4’,6’-triisopropyl-6-methyl-1,1’-biphenyl

Uniqueness

2-Bromo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and physical properties. The combination of bromine, methoxy, and multiple isopropyl groups provides a distinctive profile that can be leveraged in various synthetic and research applications.

Activité Biologique

2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl is an organic compound with the molecular formula C23H31BrO and a molecular weight of approximately 403.4 g/mol . This compound features a biphenyl core with multiple substituents, including bromine, methoxy, and isopropyl groups. Its unique structure suggests potential biological activities that merit detailed investigation.

The synthesis of this compound typically involves several key steps:

- Alkylation : Isopropyl groups are introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

- Methoxylation : The methoxy group is added via nucleophilic substitution using methanol in the presence of a base.

- Bromination : The bromine atom is introduced through a bromination reaction of the precursor compound .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromine atom and methoxy groups enhance its reactivity and binding affinity to specific proteins or enzymes. This compound can act as a ligand, forming complexes that may influence catalytic processes within biological systems .

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2. For instance, related halogenated compounds have shown effective inhibition of viral proteases, suggesting that this compound may also possess antiviral characteristics .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and inhibitory effects of halogenated biphenyl derivatives on various cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant growth inhibition in human tumor cells by targeting folate transport mechanisms .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound A | 0.55 | KB Cells |

| Compound B | 3.20 | IGROV1 Cells |

| 2-Bromo... | TBD | TBD |

In Vivo Studies

Animal models have been employed to assess the efficacy of similar compounds in reducing tumor size and improving survival rates. For instance, studies involving SCID mice bearing KB tumors showed promising results with complete remissions observed in some cases after treatment with related compounds .

Comparative Analysis

The biological activity of this compound can be compared to other halogenated biphenyls:

| Compound | Halogen Type | Notable Activity |

|---|---|---|

| 2-Iodo... | Iodine | Antiviral |

| 2-Chloro... | Chlorine | Anticancer |

| 2-Fluoro... | Fluorine | Antimicrobial |

The presence of bromine in this compound provides distinct reactivity compared to its analogs, potentially enhancing its biological activity .

Propriétés

IUPAC Name |

2-bromo-1-methoxy-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31BrO/c1-13(2)17-11-18(14(3)4)22(19(12-17)15(5)6)21-16(7)9-10-20(25-8)23(21)24/h9-15H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTMKQBVEXFTMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)Br)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.